![molecular formula C25H19ClN4O3S B2871521 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxybenzyl)quinazolin-4(3H)-one CAS No. 2034370-17-5](/img/structure/B2871521.png)
2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxybenzyl)quinazolin-4(3H)-one
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Description
2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxybenzyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H19ClN4O3S and its molecular weight is 490.96. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition and Biological Activities
Research indicates that derivatives of quinazolinone and oxadiazole, structurally similar to the compound , have been synthesized and evaluated for their enzyme inhibitory activities. For example, compounds have been designed to inhibit lipase and α-glucosidase enzymes, showing significant inhibitory activities, which could have implications in treating conditions like obesity and diabetes (Bekircan et al., 2015).
Antimicrobial Activity
Quinazolinone derivatives have been synthesized and tested for their antimicrobial activities. These compounds exhibit a range of activities against both Gram-positive and Gram-negative bacteria, as well as fungal strains, indicating their potential as antimicrobial agents (Saleh et al., 2004).
Anticancer Activity
Several studies have focused on the synthesis of quinazolinone derivatives for evaluating their anticancer activities. Some derivatives have shown broad-spectrum antitumor effects, indicating their potential for development into anticancer drugs (Gawad et al., 2010).
Analgesic and Anti-inflammatory Activities
Quinazolinone derivatives, including those linked to oxadiazole moieties, have been investigated for their analgesic and anti-inflammatory activities. These compounds have demonstrated significant effects in preclinical models, suggesting their potential for treating pain and inflammation (Alagarsamy et al., 2011).
properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(3-methoxyphenyl)methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN4O3S/c1-32-19-6-4-5-16(13-19)14-30-24(31)20-7-2-3-8-21(20)27-25(30)34-15-22-28-23(29-33-22)17-9-11-18(26)12-10-17/h2-13H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSLECQJSCKXLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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